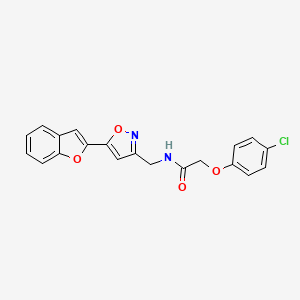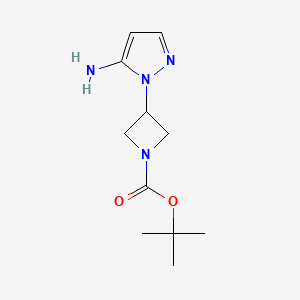
3-(Sulfomethyl)oxetane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is characterized by the presence of an oxetane ring, a sulfomethyl group, and a carboxylic acid group, which contribute to its distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sulfomethyl)oxetane-3-carboxylic acid typically involves the reaction of oxetane derivatives with sulfonating agents under controlled conditions. One common method includes the use of oxetane-3-carboxylic acid as a starting material, which is then reacted with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through crystallization or distillation to obtain the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
3-(Sulfomethyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonic acid group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Sulfomethyl)oxetane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Sulfomethyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfomethyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Hydroxymethyl)oxetane-3-carboxylic acid
- 3-(Aminomethyl)oxetane-3-carboxylic acid
- 3-(Chloromethyl)oxetane-3-carboxylic acid
Uniqueness
3-(Sulfomethyl)oxetane-3-carboxylic acid is unique due to the presence of the sulfomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the oxetane ring and the sulfomethyl group makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
3-(sulfomethyl)oxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O6S/c6-4(7)5(1-11-2-5)3-12(8,9)10/h1-3H2,(H,6,7)(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWFQDGZNQQLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CS(=O)(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2616890.png)
![Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2616892.png)
![2-[Cyclopentyl(methyl)amino]acetamide](/img/structure/B2616894.png)
![2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide](/img/structure/B2616895.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2616897.png)



![3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2616905.png)

![{3-[1'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine](/img/structure/B2616908.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2616910.png)

